3-Chloro-1-methyl-1H-pyrazole-4-carboxamide

Medicinal Chemistry Lipophilicity ADME

Inconsistent pyrazole substitution hinders SAR. 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide provides a regiospecific scaffold with defined logP (-0.292) and high solubility (38 mg/mL), enabling reproducible lead optimization. • Precisely functionalized: no batch variability. • Carboxamide for library synthesis; 3-Cl for cross-coupling diversification. • Validated SDH inhibitor pharmacophore; m.p. 163°C simplifies scale-up. Purity ≥98%, global stocking.

Molecular Formula C5H6ClN3O
Molecular Weight 159.57 g/mol
Cat. No. B12961781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-methyl-1H-pyrazole-4-carboxamide
Molecular FormulaC5H6ClN3O
Molecular Weight159.57 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)Cl)C(=O)N
InChIInChI=1S/C5H6ClN3O/c1-9-2-3(5(7)10)4(6)8-9/h2H,1H3,(H2,7,10)
InChIKeyAXLAIRNONFDEJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-methyl-1H-pyrazole-4-carboxamide Procurement Guide


3-Chloro-1-methyl-1H-pyrazole-4-carboxamide (CAS 150187-10-3, MF: C5H6ClN3O, MW: 159.57) is a halogenated pyrazole-4-carboxamide heterocycle . This compound features a well-defined substitution pattern—a chlorine at the 3-position, a methyl at the 1-position, and a primary carboxamide at the 4-position—that renders it a versatile, regiospecifically functionalized scaffold for medicinal chemistry and agrochemical lead optimization [1]. Its compact core, predictable reactivity, and moderate aqueous solubility make it a strategic building block for the construction of diverse compound libraries, enabling systematic structure-activity relationship (SAR) studies that exploit the distinct electronic and steric contributions of its substituents.

Scaffold
Regiospecific 3‑chloro, 1‑methyl, 4‑carboxamide substitution pattern
Diversification
Carboxamide supports direct amide library synthesis; chloro handle enables cross‑coupling
Property space
Compact core with moderate aqueous solubility for early‑stage screening workflows

3-Chloro-1-methyl-1H-pyrazole-4-carboxamide: Why It Cannot Be Replaced


Indiscriminate substitution within the pyrazole-4-carboxamide class introduces significant variations in key physicochemical and electronic parameters that directly impact synthetic utility and biological profile [1]. The precise placement of the 3-chloro and 1-methyl substituents on 3-chloro-1-methyl-1H-pyrazole-4-carboxamide is not arbitrary; it defines a unique property space characterized by a specific molecular weight (159.57 Da), lipophilicity (logP ≈ -0.292 [2]), and hydrogen-bonding capacity that are critical for passive permeability, solubility, and target engagement in early-phase screening [3]. Swapping this compound for a close analog—such as the 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (logP ≈ 0.883, MW 160.56 [4]) or the unsubstituted pyrazole-4-carboxamide—will fundamentally alter its ionization state, metabolic stability, and its ability to act as a regiospecific intermediate in cross-coupling or amidation reactions, thereby compromising the intended synthetic route or SAR hypothesis. The quantitative data below substantiates these critical performance gaps.

Target
Carboxamide
logP −0.292
Analog
Carboxylic acid
logP 0.883
Lipophilicity shift alters passive permeability and ionization state; assay solubility may not transfer.
Target
163 °C melting point
Analog
217–219 °C melting point
Higher‑melting analog requires different process conditions; recrystallization behavior may differ.
Target
Carboxamide; non‑ionizable H‑bond donor/acceptor
Analog
Carboxylic acid; requires activation for coupling
Direct functionalization pathway differs; additional steps may alter synthetic route efficiency.

Comparative Evidence: 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide


Lipophilicity: Carboxamide vs. Carboxylic Acid

The primary carboxamide functionality provides a significantly lower partition coefficient compared to the corresponding carboxylic acid. The target compound exhibits a logP value of -0.292 [1], while its direct analog, 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, has a reported logP of 0.883 [2]. This difference of 1.175 logP units translates to the carboxamide being approximately 15 times more hydrophilic than the carboxylic acid. This substantial shift in lipophilicity directly impacts passive membrane permeability and aqueous solubility, which are critical parameters in early drug discovery and agrochemical formulation.

Lipophilicity Δ
Head‑to‑head
ΔlogP 1.175
Target: −0.292
Acid analog: 0.883
Supports solubility‑guided library selection; carboxamide is more hydrophilic.
Standardized logP databases.
Medicinal Chemistry Lipophilicity ADME Drug Design

Thermal Stability: Melting Point Advantage

The melting point of 3-chloro-1-methyl-1H-pyrazole-4-carboxamide is experimentally determined to be 163 °C [1]. In contrast, the 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid analog has a significantly higher melting point, typically reported in the range of 217-219 °C [2]. This 54-56 °C difference in solid-phase transition energy reflects weaker intermolecular hydrogen bonding networks in the carboxamide relative to the carboxylic acid's robust dimeric structures. The lower melting point of the target compound implies easier processing during recrystallization, reduced energy input for melt-based formulation techniques, and potentially different dissolution kinetics.

Melting point
Head‑to‑head
163 °C
Acid analog: 217–219 °C
Lower transition energy supports easier thermal processing and recrystallization.
Experimental melting point determination.
Crystallization Thermal Analysis Formulation Science Process Chemistry

Synthetic Versatility: Amide vs. Acid Scaffold

The carboxamide group in the target compound serves as a non-ionizable, hydrogen-bonding pharmacophore that can be directly elaborated or act as a stable precursor to nitriles [1] and other functional groups. This contrasts with the 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, which, while a common intermediate, requires activation (e.g., acid chloride formation or coupling reagent) for further derivatization. The carboxamide's direct utility in generating diverse amide derivatives without an additional deprotection or activation step is a distinct synthetic advantage [2]. Furthermore, the presence of the 3-chloro substituent provides a handle for orthogonal transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that would not be possible with des-chloro analogs.

Synthetic utility
Class‑level inference
Carboxamide: direct amidation, stable precursor to nitriles
Acid: requires activation; des‑chloro analog lacks cross‑coupling handle
Reduces synthetic steps in SAR exploration; orthogonal diversification possible.
Standard organic synthesis workflows.
Medicinal Chemistry Parallel Synthesis Amide Coupling SAR

Aqueous Solubility in Biological Assays

While precise aqueous solubility values can be buffer- and pH-dependent, the target compound has a reported aqueous solubility of 38 mg/mL . This value provides a concrete baseline for assessing the impact of formulation or further structural modification on solubility-limited absorption or activity in in vitro assays. In comparison, the corresponding carboxylic acid analog, due to its higher logP, is expected to have a lower intrinsic aqueous solubility at neutral pH, potentially leading to precipitation or inaccurate activity measurements in cellular assays. The moderate solubility of the carboxamide places it in a favorable range for many high-throughput screening formats without the immediate need for co-solvents or specialized formulation.

Aqueous solubility
Data to verify
38 mg/mL
Reported solubility supports assay compatibility review.
pH‑dependent; confirm under relevant buffer conditions.
ADME Solubility High-Throughput Screening Formulation

Optimal Use Cases for 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide


Medicinal Chemistry Lead Optimization

Use as a core scaffold for parallel synthesis of amide libraries. The carboxamide's lower logP (-0.292) relative to the carboxylic acid analog (0.883) directly addresses solubility challenges often encountered in cellular assays [1]. This pre-optimized lipophilicity profile increases the probability of identifying hit compounds with favorable ADME properties early in the campaign. Additionally, the 3-chloro substituent provides a robust handle for late-stage functionalization via cross-coupling, enabling rapid exploration of chemical space around the pyrazole core [2].

Agrochemical SDH Inhibitor Intermediate

Employ as a key intermediate in the design and synthesis of novel fungicides targeting SDH. The structural framework of pyrazole-4-carboxamides is a validated pharmacophore in this class [3]. The specific substitution pattern on 3-chloro-1-methyl-1H-pyrazole-4-carboxamide allows for the construction of analogs that can be directly compared against commercial SDH inhibitors (e.g., fluxapyroxad, benzovindiflupyr) to assess improvements in spectrum, potency, or resistance profile. The moderate melting point (163 °C) facilitates its handling and scale-up under process chemistry conditions [4].

Solid-Form and Pre-Formulation Screening

Utilize the well-characterized melting point (163 °C) and aqueous solubility (38 mg/mL) as benchmarks for studying the impact of salt or co-crystal formation on the physicochemical properties of pyrazole-based drug candidates . The carboxamide's defined solid-state properties and hydrogen-bonding potential make it an ideal model compound for investigating crystallization behavior, polymorph screening, and the engineering of solid forms with improved solubility or stability profiles.

Building Block for Heterocyclic Libraries

Leverage the carboxamide group as a stable precursor for conversion to other valuable functional groups, such as nitriles, via dehydration, or as a directing group in C-H activation reactions [5]. This versatility, combined with the inherent reactivity of the chloro substituent, positions 3-chloro-1-methyl-1H-pyrazole-4-carboxamide as a powerful, compact building block for the efficient, multi-step synthesis of complex, drug-like heterocyclic arrays that are not easily accessible from alternative starting materials.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Carboxamide hydrogen‑bonding profile
Solubility and permeability assay context
Agrochemical SDH inhibitor development
3‑Chloro handle for late‑stage diversification
Cross‑coupling reactivity and stability review
Solid‑form and pre‑formulation screening
Melting point and solubility benchmarks
Polymorph and co‑crystal stability review
Heterocyclic library synthesis
Carboxamide as stable precursor to nitriles
Reaction scope and functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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